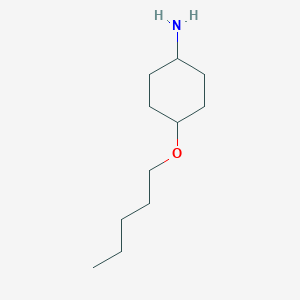
3-Amino-4-(4-phenoxyphenyl)butyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(4-phenoxyphenyl)butyric Acid is a chemical compound with the molecular formula C16H17NO3. It is known for its unique structure, which includes an amino group and a phenoxyphenyl group attached to a butyric acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-phenoxyphenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to reductive amination to introduce the amino group. The final step involves hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Protecting groups such as t-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) may be used to protect the amino group during synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-(4-phenoxyphenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The phenoxy group can be reduced to form phenyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Phenyl derivatives.
Substitution: Alkylated or acylated amino derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(4-phenoxyphenyl)butyric Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Amino-4-(4-phenoxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors, leading to its neuroprotective effects. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Aminophenylboronic acid pinacol ester
- 4-Amino-3-phenylbutyric acid
- 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Uniqueness
3-Amino-4-(4-phenoxyphenyl)butyric Acid stands out due to its unique combination of an amino group and a phenoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to modulate GABA receptors and inhibit inflammatory enzymes makes it a compound of significant interest in medicinal chemistry .
Eigenschaften
Molekularformel |
C16H17NO3 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
3-amino-4-(4-phenoxyphenyl)butanoic acid |
InChI |
InChI=1S/C16H17NO3/c17-13(11-16(18)19)10-12-6-8-15(9-7-12)20-14-4-2-1-3-5-14/h1-9,13H,10-11,17H2,(H,18,19) |
InChI-Schlüssel |
ASESWNGZKTXENE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12279675.png)
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B12279684.png)
![4a,5,6,7,8,9a-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12279686.png)

![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide](/img/structure/B12279705.png)



![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B12279743.png)


![ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate](/img/structure/B12279761.png)
![(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine](/img/structure/B12279765.png)

